Therapeutic Potential of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Derivatives: A Privileged Scaffold in Modern Drug Discovery
Therapeutic Potential of 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one Derivatives: A Privileged Scaffold in Modern Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide
Executive Summary
In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a primary driver of efficient drug discovery. The 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one moiety represents a highly versatile, drug-like pharmacophore. Structurally, it combines a basic, protonatable piperidine ring with a neutral, rigid imidazolidin-2-one hydrogen-bonding network, separated by a flexible methylene linker.
As a Senior Application Scientist overseeing high-throughput screening and lead optimization, I have observed this specific scaffold repeatedly emerge in hit-to-lead campaigns across three distinct therapeutic domains: CGRP receptor antagonism for migraine[1], ROMK (Kir1.1) channel inhibition for cardiovascular diuresis[2], and CCR5 allosteric modulation for viral entry inhibition[3]. This whitepaper dissects the mechanistic rationale behind the scaffold's versatility and provides the self-validating experimental protocols required to evaluate these derivatives in preclinical workflows.
Structural and Physiochemical Rationale
The therapeutic utility of the 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold is rooted in its highly tunable physiochemical profile:
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The Piperidine Ring: At physiological pH (~7.4), the secondary or tertiary amine of the piperidine ring is predominantly protonated. This localized positive charge is critical for forming salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) buried within the transmembrane (TM) domains of G-protein-coupled receptors (GPCRs) and ion channels.
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The Methylene Linker: The single
carbon provides a critical degree of rotational freedom, allowing the molecule to adopt a low-energy conformation that perfectly aligns the basic amine and the urea-like moiety within complex binding pockets. -
The Imidazolidin-2-one Core: This cyclic urea acts as a potent, rigid hydrogen-bond acceptor (via the carbonyl oxygen) and donor (via the unsubstituted nitrogen). It frequently anchors the molecule to the target protein's backbone, stabilizing the ligand-receptor complex without introducing excessive lipophilicity.
Target Class I: CGRP Receptor Antagonism (Migraine Therapeutics)
Calcitonin Gene-Related Peptide (CGRP) is a potent vasodilator heavily implicated in the pathophysiology of migraines. The CGRP receptor is a complex consisting of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). Derivatives of our target scaffold have been extensively patented as potent CGRP receptor antagonists[1].
Mechanistic Intervention
The piperidine-imidazolidinone derivatives act as competitive antagonists. By occupying the deep binding cleft at the CLR/RAMP1 interface, they prevent endogenous CGRP from binding, thereby halting Gs-protein coupled adenylyl cyclase activation and subsequent vasodilation.
Fig 1: CGRP receptor signaling cascade and competitive antagonism by the target scaffold.
Protocol: Intracellular Calcium Mobilization Assay (FLIPR)
To evaluate the antagonistic potency (
Causality of Design: Because the CGRP receptor natively couples to Gs (producing cAMP), we co-express the promiscuous G-protein
Step-by-Step Methodology:
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Cell Preparation: Seed HEK-293T cells stably expressing CLR, RAMP1, and
into 384-well black-wall, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C. -
Dye Loading: Remove media and add 20 µL of Calcium-sensitive dye (e.g., Fluo-4 AM) dissolved in assay buffer containing 2.5 mM probenecid. Rationale: Probenecid inhibits organic anion transporters, preventing the cells from prematurely pumping the fluorophore out of the cytoplasm.
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Compound Incubation: Add the piperidine-imidazolidinone derivatives in a 10-point concentration gradient (0.01 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.
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Stimulation: Transfer the plate to the FLIPR instrument. Inject a sub-maximal concentration (
) of human -CGRP. -
Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.
-
System Validation (Quality Control): The assay is only considered valid if the
-factor (calculated from positive and negative controls) is . A reference antagonist (e.g., Olcegepant) must yield an within 3-fold of its historical average.
Target Class II: ROMK (Kir1.1) Channel Inhibition
The Renal Outer Medullary Potassium (ROMK or Kir1.1) channel is localized in the thick ascending limb of Henle's loop. Inhibiting ROMK prevents potassium recycling, which indirectly blocks the Na+/K+/2Cl- cotransporter, leading to potent diuresis without the hypokalemia associated with classic loop diuretics[2].
Mechanistic Intervention
Derivatives containing the piperidine-imidazolidinone core act as pore blockers. The protonated piperidine nitrogen mimics a hydrated potassium ion, lodging deep within the central cavity of the Kir1.1 tetramer, while the imidazolidinone ring forms critical interactions with the pore-lining helices[4].
Fig 2: High-throughput Thallium (Tl+) flux assay workflow for ROMK inhibitor screening.
Protocol: Thallium (Tl+) Flux Assay
Causality of Design: Potassium channels do not conduct calcium, rendering standard FLIPR calcium assays useless. However, Thallium (
Step-by-Step Methodology:
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Preparation: Plate HEK-293 cells stably expressing human Kir1.1 in 384-well plates.
-
Dye Loading: Incubate cells with FluxOR™ dye for 90 minutes. Wash with a chloride-free assay buffer. Rationale: Chloride must be removed from the extracellular buffer because Thallium Chloride is highly insoluble and will precipitate, ruining the assay.
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Compound Addition: Add the scaffold derivatives and incubate for 20 minutes.
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Stimulus: Inject a stimulus buffer containing
and . The extracellular potassium depolarizes the membrane, driving through the open ROMK channels. -
Quantification: Measure the initial slope of fluorescence increase over the first 15 seconds. A reduction in this slope indicates channel inhibition.
-
System Validation: The reference compound VU591 must demonstrate an
of approximately 240 nM to validate the plate[2].
Target Class III: Chemokine Receptor (CCR5) Modulation
CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host macrophages and T-cells. Small molecules that bind to CCR5 induce conformational changes that prevent the viral envelope glycoprotein (gp120) from recognizing the receptor.
Mechanistic Intervention
Similar to the approved drug Maraviroc, piperidine-imidazolidinone derivatives can act as negative allosteric modulators (NAMs). They do not bind to the extracellular loops where the virus attaches; instead, they insert deeply into a hydrophobic transmembrane cavity. The basic piperidine forms a salt bridge with Glu283, locking the receptor in an inactive conformation[3].
Protocol: Radioligand Binding Displacement Assay
Causality of Design: To isolate true receptor binding affinity (
Step-by-Step Methodology:
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Membrane Isolation: Homogenize HEK-293T cells expressing human CCR5. Centrifuge at 100,000 x g to isolate the membrane fraction.
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Assay Assembly: In a 96-well format, combine 10 µg of CCR5 membranes, 0.1 nM of
-CCL3 (the radiolabeled native chemokine), and varying concentrations of the test derivative in a HEPES-buffered saline containing 0.1% BSA and 5 mM . -
Incubation: Incubate for 2 hours at 25°C to reach thermodynamic equilibrium.
-
Separation: Rapidly filter the mixture through GF/B glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI). Rationale: PEI coats the glass fibers with a positive charge, reducing non-specific binding of the highly basic radioligand to the filter material.
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Washing & Counting: Wash filters three times with ice-cold buffer to trap the bound radioligand. Add scintillation fluid and quantify radioactivity using a MicroBeta counter.
-
System Validation: Maraviroc is run in parallel as a positive control, which must yield an
between 3.3 and 7.2 nM to validate the assay parameters[5].
Comparative Pharmacological Profiling
The following table summarizes the quantitative data parameters and structural interactions of the 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold across its primary target classes.
| Target Class | Therapeutic Indication | Primary Assay | Reference Compound | Typical | Key Scaffold Interaction |
| CGRP Receptor | Migraine / Pain | Olcegepant / MK-3207 | 0.02 - 10 nM | Basic piperidine interacts with Asp in CLR transmembrane domain. | |
| ROMK (Kir1.1) | Hypertension / Diuresis | Thallium ( | VU591 / MK-7145 | 20 - 240 nM | Imidazolidin-2-one H-bonds with pore-lining residues. |
| CCR5 | HIV-1 / Inflammation | Radioligand Binding | Maraviroc | 3 - 10 nM | Scaffold occupies the deep allosteric transmembrane cavity via Glu283. |
Conclusion & Future Perspectives
The 1-[(Piperidin-4-yl)methyl]imidazolidin-2-one scaffold is a masterclass in pharmacophore design. Its success across GPCRs and ion channels is not a product of promiscuity, but rather its exceptional ability to satisfy the stringent stereoelectronic requirements of deep transmembrane binding pockets. By employing the rigorous, self-validating assay methodologies outlined in this guide—FLIPR calcium mobilization, Thallium flux, and radioligand displacement—drug discovery teams can systematically optimize the peripheral substituents of this core to achieve exquisite selectivity and potency for their target of interest.
References
- Gutierrez, C. et al. "CGRP receptor antagonists." US Patent US20080004261A1. Google Patents.
-
Bhave, G. et al. "Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel." Molecular Pharmacology. URL:[Link]
- Pasternak, A. et al. "Inhibitors of the renal outer medullary potassium channel." WO2013090271A1. Google Patents.
-
Garcia-Perez, J. et al. "Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5)." Journal of Biological Chemistry. URL:[Link]
-
Dorr, P. et al. "Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity." Antimicrobial Agents and Chemotherapy. URL:[Link]
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